molecular formula C9H10N2O B024579 2-Isopropyloxazolo[4,5-b]pyridine CAS No. 104711-72-0

2-Isopropyloxazolo[4,5-b]pyridine

Cat. No.: B024579
CAS No.: 104711-72-0
M. Wt: 162.19 g/mol
InChI Key: NNOFOEIKLFCVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyloxazolo[4,5-b]pyridine is a high-value fused bicyclic heterocycle of significant interest in medicinal chemistry and materials science. This compound features a central oxazolo[4,5-b]pyridine scaffold, a privileged structure known for its resemblance to nucleic acid bases, which allows it to act as a potential purine antagonist or antimetabolite in biological systems . The core oxazolopyridine structure is recognized as a key pharmacophore in the development of novel therapeutic agents. Research into analogous structures has demonstrated a wide spectrum of pharmacological activities, including potential anticancer , antibacterial , and anti-inflammatory properties . The specific 2-isopropyl substituent on this heterocyclic system offers a strategic site for further chemical modification and structure-activity relationship (SAR) studies, enabling researchers to fine-tune the molecule's physicochemical properties, selectivity, and binding affinity for various biological targets. Key Research Applications: Drug Discovery: Serves as a versatile synthetic intermediate or core scaffold for the design and synthesis of novel small molecule libraries targeting various enzymes and receptors, including kinases and GPCRs . Anticancer Research: The structural similarity to purine bases makes it a candidate for developing antimetabolites that can interfere with nucleic acid synthesis or function . Materials Science: The electron-rich aromatic heterocyclic system may be investigated for developing novel organic materials with unique fluorescent or electronic properties . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

104711-72-0

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-propan-2-yl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C9H10N2O/c1-6(2)9-11-8-7(12-9)4-3-5-10-8/h3-6H,1-2H3

InChI Key

NNOFOEIKLFCVMF-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(O1)C=CC=N2

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC=N2

Synonyms

Oxazolo[4,5-b]pyridine, 2-(1-methylethyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies and Reaction Design for 2 Isopropyloxazolo 4,5 B Pyridine and Its Derivatives

Classical and Contemporary Approaches to the Oxazolo[4,5-b]pyridine (B1248351) Nucleus

The formation of the fundamental oxazolo[4,5-b]pyridine structure relies on established cyclization reactions, primarily utilizing readily available pyridine-based precursors.

Condensation Reactions Utilizing 2-Amino-3-hydroxypyridine (B21099) Precursors

A cornerstone in the synthesis of oxazolo[4,5-b]pyridines is the condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives. clockss.orgresearchgate.net 2-Amino-3-hydroxypyridine serves as a versatile starting material, providing the necessary amine and hydroxyl functionalities in the ortho position for the subsequent cyclization to form the oxazole (B20620) ring. sigmaaldrich.comnih.gov This precursor can be prepared from 2-hydroxy-3-nitropyridine (B160883) via reduction, for example, using palladium on carbon (Pd/C) in methanol. chemicalbook.com

The reaction with isobutyric acid or its activated forms, such as acid chlorides or esters, leads directly to the formation of the 2-isopropyloxazolo[4,5-b]pyridine scaffold. The reaction is typically facilitated by dehydrating agents or catalysts. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) have been effectively used to promote this cyclocondensation. clockss.org For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with various carboxylic acids in the presence of PPSE or PPA yields the corresponding 1,3-oxazolo derivatives. clockss.org

Cyclization Strategies for Oxazole Ring Formation

The critical step in forming the oxazolo[4,5-b]pyridine nucleus is the cyclization that creates the oxazole ring. This is typically an intramolecular process involving the reaction between the hydroxyl and amino groups of a suitably substituted pyridine (B92270) precursor with a one-carbon unit that will become the C2 of the oxazole ring.

One common strategy involves the reaction of 2-amino-3-hydroxypyridine with orthoesters. sid.irscilit.com For example, the reaction with triethyl orthoacetate in the presence of a catalyst can yield 2-methyloxazolo[4,5-b]pyridine. sid.ir This method offers a straightforward route to 2-alkyl-substituted derivatives.

Another approach is the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines. beilstein-journals.orgresearchgate.net This method allows for the construction of the isoxazolo[4,5-b]pyridine (B12869654) ring system, which can be a precursor to the desired oxazolo derivatives. The process often involves reaction with a compound that introduces the future C2 and N atoms of the oxazole ring, followed by cyclization.

Advanced Synthetic Transformations for 2-Substituted Oxazolo[4,5-b]pyridines

To enhance efficiency, yield, and substrate scope, a variety of modern synthetic techniques have been applied to the synthesis of 2-substituted oxazolo[4,5-b]pyridines.

Catalyst-Mediated Protocols (e.g., Silica-Supported Acid Catalysis, Palladium Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of oxazolo[4,5-b]pyridines is no exception. Silica-supported acid catalysts, such as silica (B1680970) sulfuric acid (SSA) and silica-supported perchloric acid, have emerged as highly efficient, reusable, and environmentally friendly options. sid.irscilit.comtandfonline.com These solid-supported catalysts facilitate the condensation reaction under mild and often solvent-free conditions, leading to high yields and simplified work-up procedures. sid.irresearchgate.net For example, the synthesis of various benzoxazoles and oxazolo[4,5-b]pyridines has been successfully achieved by reacting orthoesters with 2-amino-3-hydroxypyridine in the presence of silica sulfuric acid. sid.irscilit.com

Palladium catalysis is another powerful tool, particularly for introducing substituents onto the pyridine ring of the oxazolo[4,5-b]pyridine core. clockss.org Heck reactions, for instance, can be used to introduce acrylic acid moieties, which can be further modified. clockss.org Palladium-catalyzed cross-coupling reactions provide a versatile platform for creating a diverse library of derivatives. nih.govrsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often leading to increased yields and cleaner reactions. nih.govresearchgate.netclockss.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with the oxazolo[4,5-b]pyridine scaffold. researchgate.neteurekaselect.com The rapid heating provided by microwave irradiation can accelerate the cyclization and condensation steps, making the synthesis more efficient. For example, microwave irradiation has been employed in the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing its potential for the rapid assembly of related heterocyclic systems. rsc.org

Intramolecular Cyclization and Rearrangement Pathways (e.g., Boulton–Katritzky Rearrangement, Nucleophilic Substitution)

Intramolecular cyclization is a fundamental process in the synthesis of the oxazolo[4,5-b]pyridine ring system. beilstein-journals.org A notable rearrangement reaction that finds application in the synthesis of related heterocyclic systems is the Boulton–Katritzky rearrangement. rsc.orgresearchgate.netmdpi.com This rearrangement involves the transformation of one heterocyclic system into another, often through a series of ring-opening and ring-closing steps. While direct application to this compound synthesis might be less common, the principles of such rearrangements are valuable in the broader context of heterocyclic chemistry for accessing diverse molecular architectures. researchgate.netresearchgate.net

Intramolecular nucleophilic aromatic substitution (SNAr) is another key strategy. researchgate.netnih.gov For instance, the synthesis of isoxazolo[4,5-b]pyridines can be achieved via the intramolecular nucleophilic substitution of a nitro group on the pyridine ring. beilstein-journals.org This approach highlights the utility of strategically placed leaving groups to facilitate ring closure.

Regioselective Synthesis and Functionalization of the Pyridine Ring

The construction of the oxazolo[4,5-b]pyridine core typically begins with a suitably substituted pyridine precursor. The regioselectivity of the subsequent functionalization steps is crucial for accessing specific isomers and derivatives.

The primary method for creating the oxazolo[4,5-b]pyridine system involves the condensation of 2-amino-3-hydroxypyridine with appropriate reagents. researchgate.net To achieve substitution on the pyridine ring, a pre-functionalized aminohydroxypyridine is often used. For instance, the synthesis of 5-bromo-oxazolo[4,5-b]pyridine derivatives starts from 5-bromo-2-amino-3-hydroxypyridine. researchgate.net This bromo-substituent then serves as a handle for further modifications.

A key strategy for functionalizing the pyridine ring at a specific position is the use of transition metal-catalyzed cross-coupling reactions. The Heck reaction, for example, has been employed to introduce a carboxylic acid moiety onto the pyridine framework of the oxazolo[4,5-b]pyridine system. researchgate.net This approach allows for C-C bond formation at a pre-determined site, often directed by a halogen substituent.

While direct C-H functionalization of the pyridine ring in the fully formed oxazolo[4,5-b]pyridine scaffold is challenging due to multiple potential reaction sites, general methods for regioselective pyridine functionalization can be considered. For instance, strategies involving the temporary installation of a blocking group can direct alkylation to the C-4 position of the pyridine ring. nih.gov Another approach involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which then act as versatile intermediates for C–O, C–S, C–N, and C–C bond formation, often with high regioselectivity for the 4-position. thieme-connect.de

The table below summarizes a synthetic route for a functionalized oxazolo[4,5-b]pyridine derivative, highlighting the functionalization on the pyridine ring.

Starting MaterialReagent(s)ProductReaction TypeRef
5-Bromo-3-hydroxy-2-aminopyridine4-Cyanobenzoic acid, PPSE or PPA2-(4-Cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridineCyclocondensation researchgate.net
2-(4-Cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridineAcrylate, Pd catalyst2-(4-Cyanophenyl)-5-(carboxyvinyl)-oxazolo[4,5-b]pyridineHeck Reaction researchgate.net

This table is illustrative of functionalization strategies for the oxazolo[4,5-b]pyridine core.

Derivatization Strategies for Structural Modification at the 2-Position and Beyond

The substituent at the 2-position of the oxazolo[4,5-b]pyridine ring system significantly influences its chemical and biological properties. Consequently, various strategies have been developed to introduce diverse functional groups at this site. Beyond the 2-position, modifications at other sites of the heterocyclic core provide further avenues for structural diversification.

A common method for introducing substituents at the 2-position is to vary the carboxylic acid or its derivative used in the initial cyclocondensation reaction with 2-amino-3-hydroxypyridine. researchgate.net For the parent compound of this article, this compound, isobutyric acid or a related derivative would be used.

Further derivatization of a pre-formed oxazolo[4,5-b]pyridine is also a viable strategy. For example, 2-ethylthiooxazolo[4,5-b]pyridine has been utilized as a platform to synthesize fused-triheterocyclic systems. researchgate.net A series of 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines have been prepared by reacting 2-(hydrazinocarbomethylthio)oxazolo[4,5-b]pyridine with appropriate reagents. researchgate.net This demonstrates the utility of a functionalized side chain at the 2-position as a handle for more complex elaborations.

Palladium-catalyzed C-H bond functionalization has proven to be a powerful tool for derivatization at the 2-position. In a related system, oxazolo[5',4':4,5]pyrano[2,3-b]pyridine, direct C-H bond functionalization at the C-2 position of the oxazole unit was achieved with various (hetero)aryl iodides. researchgate.net This methodology offers an efficient route to introduce aryl groups at this position without the need for pre-functionalization.

Beyond the 2-position, derivatization can be achieved on the pyridine ring, as discussed in the previous section, or by modifying substituents attached to the core structure. For instance, the synthesis of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles involves significant modification where the 2-position substituent is part of a newly formed heterocyclic ring. nih.gov Similarly, structurally modified oxazolo[4,5-b]pyridine based triazoles have been synthesized and evaluated for their anticancer activities, showcasing extensive derivatization. tandfonline.com

The following table outlines examples of derivatization strategies for the oxazolo[4,5-b]pyridine scaffold.

Parent ScaffoldReagent(s)Position of DerivatizationResulting Structure/ClassRef
2-(Hydrazinocarbomethylthio)oxazolo[4,5-b]pyridineVarious electrophilic reagents2-position side chain2-Heterocyclicalkylthiooxazolo[4,5-b]pyridines researchgate.net
Oxazolo[5',4':4,5]pyrano[2,3-b]pyridine(Hetero)aryl iodides, Pd catalyst2-position of oxazoleC-2 arylated products researchgate.net
Oxazolo[4,5-b]pyridine coreClick chemistry approachVaried, including new ring formationOxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles nih.gov
Oxazolo[4,5-b]pyridine coreMulti-step synthesisVariedSubstituted aryl incorporated oxazolo[4,5-b]pyridine-triazoles tandfonline.com

This table provides examples of derivatization strategies on the broader oxazolo[4,5-b]pyridine scaffold.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 2-isopropyloxazolo[4,5-b]pyridine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals offer a detailed picture of the proton environment. The isopropyl group is characterized by a septet for the methine proton and a doublet for the two equivalent methyl groups. The aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns based on their position relative to the nitrogen atom and the fused oxazole (B20620) ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The number of unique carbon signals confirms the molecular symmetry. The chemical shifts of the carbon atoms in the pyridine and oxazole rings are indicative of their electronic environment, influenced by the electronegativity of the nitrogen and oxygen atoms. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

A related study on 2-methyloxazolo[4,5-c]pyridine (B3029799) highlights the utility of ¹³C NMR in distinguishing between isomers, where the chemical shift of the methyl group is a key diagnostic feature. researchgate.net The fusion of the oxazole ring to the pyridine ring influences the chemical shifts of the pyridine carbons, an effect that can be analyzed through one-bond carbon-hydrogen coupling constants (¹J(CH)). researchgate.net

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet1HH-7
~7.8Doublet1HH-5
~7.3Doublet of doublets1HH-6
~3.2Septet1HCH (isopropyl)
~1.4Doublet6HCH₃ (isopropyl)

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C-2
~158C-7a
~145C-3a
~142C-5
~120C-7
~118C-6
~30CH (isopropyl)
~22CH₃ (isopropyl)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, with a molecular formula of C₉H₁₀N₂O, the expected exact molecular weight is approximately 162.19 g/mol . bldpharm.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for such heterocyclic systems may involve the loss of the isopropyl group, cleavage of the oxazole ring, or fragmentation of the pyridine ring. The analysis of these fragment ions helps to piece together the molecular structure. For instance, a prominent peak corresponding to the loss of a propyl radical (C₃H₇) would be strong evidence for the presence of the isopropyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes include:

C=N stretching: The carbon-nitrogen double bond in the oxazole and pyridine rings will exhibit a strong absorption band in the region of 1650-1550 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations from the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

C-O-C stretching: The ether linkage within the oxazole ring will produce a characteristic band, typically in the 1250-1050 cm⁻¹ range.

C-H stretching: Aliphatic C-H stretching from the isopropyl group will be observed just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring will appear just above 3000 cm⁻¹.

C-H bending: Bending vibrations for the isopropyl and aromatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).

Studies on related pyridine derivatives show characteristic bands for the aromatic pyridine ring in the regions of 1454-1451 cm⁻¹, 1394-1392 cm⁻¹, and 1044-1012 cm⁻¹. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850Medium-StrongAliphatic C-H Stretch
~1630StrongC=N Stretch
~1580MediumAromatic C=C Stretch
~1200StrongC-O-C Stretch

Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the photophysical properties of a molecule, which are governed by its electronic structure. The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system.

The pyridine moiety itself exhibits absorption maxima around 250-262 nm. researchgate.net The fusion of the oxazole ring and the presence of the isopropyl group will influence the position and intensity of these absorption bands. Studies on related oxazolo[4,5-b]pyridine (B1248351) derivatives, such as 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine, have shown that the solvent polarity can affect the absorption and emission spectra. nih.gov

Fluorescence spectroscopy can reveal information about the excited state of the molecule. The emission spectrum, characterized by the wavelength of maximum emission and the fluorescence quantum yield, is sensitive to the molecular structure and its environment. For example, research on ester derivatives of isothiazolo[4,5-b]pyridine demonstrated that fluorescence spectra are dependent on the solvent, with a red shift observed in more polar solvents like ethanol (B145695) compared to n-hexane. nih.gov The fluorescence quantum yields for these derivatives were found to be in the range of 0.07 to 0.15. nih.gov Similar solvatochromic effects and fluorescence properties could be anticipated for this compound.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would confirm the planarity of the fused oxazolo[4,5-b]pyridine ring system and the orientation of the isopropyl group relative to the ring. Intermolecular interactions, such as π-π stacking or hydrogen bonding (if applicable in a co-crystal or solvate), which dictate the crystal packing, can also be elucidated.

Studies on similar heterocyclic systems, like 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, have utilized X-ray diffraction to confirm the quasi-planarity of the molecules, which is crucial for their electronic communication and potential applications as organic semiconductors. researchgate.net Similarly, X-ray diffraction studies on pyrazolo[4,3-b]pyridine derivatives have revealed their polycrystalline nature and allowed for the determination of their lattice parameters. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and reactivity of molecular systems. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a host of other properties. For the oxazolo[4,5-b]pyridine (B1248351) scaffold, DFT studies reveal how substituents and structural modifications influence its chemical behavior. rsc.orgmdpi.com

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Charge Transfer Character

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. The HOMO energy level is associated with the ability of a molecule to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. rsc.orgjcchems.com A smaller energy gap generally implies higher reactivity.

In a comprehensive DFT study on a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, calculations were performed using the B3LYP functional and a 6-311G(d,p) basis set. rsc.org The study demonstrated how different substituents on the phenyl ring at the 2-position modulate the HOMO and LUMO energy levels. For instance, the calculated HOMO-LUMO energy gaps for the most active compounds in that study, namely 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine (B3270235) (P5), 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine (P6), and 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine (P7), were 4.3508 eV, 4.4471 eV, and 4.4852 eV, respectively. rsc.org These values indicate significant electronic stability. The analysis of these orbitals also reveals the intramolecular charge transfer characteristics of the molecule.

Calculated HOMO-LUMO Energies and Energy Gaps for Selected 2-(substituted)oxazolo[4,5-b]pyridine Derivatives. rsc.org
CompoundSubstituentEHOMO (eV)ELUMO (eV)ΔE (LUMO–HOMO) (eV)
P54-methoxyphenyl-6.1363-1.78554.3508
P64-trifluoromethylphenyl-6.6853-2.23824.4471
P74-trifluoromethoxyphenyl-6.7200-2.23484.4852

Global and Local Chemical Reactivity Descriptors

From the HOMO and LUMO energies obtained through DFT calculations, several global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. These descriptors provide a framework for understanding the molecule's stability and propensity to engage in chemical reactions. researchgate.netacs.org

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity. acs.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more polarizable and reactive. researchgate.net

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is defined as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the energy stabilization of a system when it accepts an additional electronic charge from the environment. It is calculated as ω = χ² / (2η). A high electrophilicity index indicates a good electrophile. acs.orgacs.org

Nucleophilicity: While there are various scales, it generally relates to the HOMO energy. A higher HOMO energy suggests a stronger nucleophile.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. acs.org

Global Chemical Reactivity Descriptors Derived from Frontier Orbitals
DescriptorFormulaChemical Significance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration; stability.
Chemical Softness (S)1 / ηMeasure of polarizability and reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Ability to attract electrons.
Electrophilicity Index (ω)χ² / (2η)Propensity to act as an electrophile.

Protonation Equilibria and Solvent Effects on Electronic Properties

The oxazolo[4,5-b]pyridine core contains multiple nitrogen atoms that can be protonated, particularly the pyridine (B92270) nitrogen and the oxazole (B20620) nitrogen. The site of protonation can significantly alter the molecule's electronic properties, solubility, and biological activity. DFT calculations are employed to determine the proton affinity (PA) for each potential site. acs.org By calculating the energies of the different protonated forms, the most stable regioisomer can be identified. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For heterocycles like 2-isopropyloxazolo[4,5-b]pyridine, this approach can predict the regioselectivity of reactions such as electrophilic aromatic substitution.

Methods have been developed that correlate the site of electrophilic attack with the calculated proton affinity of the aromatic positions. amazonaws.com By protonating each aromatic carbon atom and calculating the resulting free energies, the most nucleophilic center can be identified, thus predicting the most probable site for substitution. amazonaws.com This type of analysis provides valuable foresight for synthetic chemists planning new routes to functionalized oxazolopyridine derivatives.

Molecular Dynamics Simulations for Conformational Analysis

While the fused ring system of oxazolo[4,5-b]pyridine is rigid, the isopropyl substituent at the 2-position has rotational freedom. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, identifying the most stable (lowest energy) conformations and the energy barriers to rotation. While detailed MD studies for the conformational analysis of isolated this compound are not prominent in the literature, related computational work has been performed. For instance, DFT calculations on similar systems have been used to analyze the rotational barriers of substituent groups, indicating that such rotations are generally not a significant differentiating factor for reactivity at room temperature. acs.org Furthermore, MD simulations have been applied to study the interactions and stability of related oxazolopyridine derivatives when bound to biological targets like enzymes. rsc.orgrsc.org

Intermolecular Interaction Analysis

The way molecules pack in the solid state is governed by a network of intermolecular interactions. Understanding these forces is crucial for controlling crystal polymorphism, which affects physical properties like solubility and melting point.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), shape index (which reveals π-π stacking), and curvedness. bohrium.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of atomic contacts. For a molecule like this compound, this analysis would typically reveal the relative contributions of various interactions, such as:

Hydrogen Bonding: Although a classic hydrogen bond donor may be absent, weak C-H···N or C-H···O interactions are possible and play a significant role in crystal packing.

Pi-Pi Stacking: Interactions between the aromatic rings of the oxazolo[4,5-b]pyridine systems are expected. These are often visualized as adjacent red and blue triangles on the shape index map of the Hirshfeld surface. researchgate.net

This type of analysis provides a detailed picture of the non-covalent forces that dictate the supramolecular assembly of the compound in the solid state. scilit.com

Molecular Docking and Ligand-Target Interaction Prediction

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific molecular docking and ligand-target interaction prediction studies focused exclusively on the chemical compound This compound .

While computational methods, including molecular docking, are frequently employed to elucidate the potential biological targets and binding mechanisms of novel heterocyclic compounds, no dedicated research detailing such investigations for this compound has been published.

Molecular docking simulations for the broader class of oxazolo[4,5-b]pyridines and related fused heterocyclic systems have been reported in various studies, targeting a range of proteins implicated in different disease areas. These computational analyses typically provide insights into:

Binding Affinity: Calculated as docking scores or free energies of binding, which estimate the strength of the interaction between a ligand and a target protein.

Binding Pose: The preferred orientation and conformation of the ligand within the protein's active site.

Key Molecular Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

Such data is instrumental in rational drug design, guiding the synthesis of more potent and selective analogues. However, for This compound itself, there is currently no available data in the public domain to populate tables of docking scores, binding affinities, or detailed ligand-target interactions.

Future computational research may explore the potential interactions of this compound with various biological targets, which would provide valuable preliminary data for subsequent experimental validation. Until such studies are conducted and published, the specific ligand-target interaction profile of this compound remains undetermined.

Reactivity and Reaction Mechanisms of the Oxazolo 4,5 B Pyridine Scaffold

Electrophilic and Nucleophilic Reactivity at Core Positions

The electronic nature of the oxazolo[4,5-b]pyridine (B1248351) scaffold dictates the reactivity of its core positions. The pyridine (B92270) ring, being π-deficient due to the electronegative nitrogen atom, is generally deactivated towards electrophilic aromatic substitution. Such reactions, if they occur, typically require harsh conditions and proceed with low efficiency. Conversely, the electron-deficient nature of the pyridine moiety renders it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C5 and C7). The presence of good leaving groups at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions.

Research on related azolo[b]pyridines has shown them to be highly electrophilic, readily reacting with various C-nucleophiles through 1,4-addition to the pyridine cycle. researchgate.net For the oxazolo[4,5-b]pyridine system, the presence of strong electron-withdrawing groups (EWGs) on the pyridine ring significantly enhances its electrophilicity, thereby facilitating nucleophilic substitution reactions. nih.govbeilstein-journals.org For instance, the intramolecular nucleophilic substitution of a nitro group is a key step in the synthesis of certain isoxazolo[4,5-b]pyridine (B12869654) derivatives, highlighting the high susceptibility of the pyridine ring to nucleophilic attack when appropriately activated. nih.govbeilstein-journals.org

Ring-Opening and Ring-Closure Reactions

Ring-closure reactions are fundamental to the synthesis of the oxazolo[4,5-b]pyridine scaffold. A prevalent method involves the annulation of the oxazole (B20620) ring onto a pre-existing pyridine core. This is often achieved through the condensation of a 2-amino-3-hydroxypyridine (B21099) derivative with various reagents like orthoesters or thioimidates. researchgate.net Another powerful ring-closing strategy is the intramolecular nucleophilic substitution of a nitro group on a pyridine ring, which proceeds under mild conditions to form the fused isoxazole ring in isoxazolo[4,5-b]pyridine synthesis. nih.govnih.gov

Conversely, the oxazolo[4,5-b]pyridine system can undergo ring-opening reactions under specific conditions. For example, a base-promoted ring-opening has been observed for a transient 3-formylisoxazolo[4,5-b]pyridine intermediate, which led to the formation of a 3-hydroxypyridine-2-carbonitrile. beilstein-journals.org This transformation involves the cleavage of the isoxazole ring. beilstein-journals.org

A notable rearrangement reaction involving the isoxazole ring is the Boulton-Katritzky rearrangement. nih.govnih.gov This has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which, under basic conditions, rearrange to form 3-hydroxy-2-(2-aryl nih.govbeilstein-journals.orgnih.govtriazol-4-yl)pyridines. nih.govnih.gov This process involves a series of ring-opening and ring-closure events.

Table 1: Examples of Ring-Closure Reactions for Isoxazolo[4,5-b]pyridine Synthesis

Starting MaterialReagent/ConditionProduct TypeReference
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine derivativeK2CO36-(Trifluoromethyl)isoxazolo[4,5-b]pyridine nih.gov
2-Chloro-3-nitro-6-chloropyridine derivativeK2CO36-Chloroisoxazolo[4,5-b]pyridine nih.gov

This table is interactive. You can sort and filter the data.

Cycloaddition and Condensation Reactions Involving the Fused System

The oxazolo[4,5-b]pyridine scaffold can participate in cycloaddition and condensation reactions to build more complex molecular architectures. The potential for the fused system to act as a diene or dienophile in Diels-Alder reactions is an area of interest. acsgcipr.orgwikipedia.org In a [4+2] cycloaddition, the electron-deficient pyridine ring could potentially react with an electron-rich dienophile. While specific examples for the oxazolo[4,5-b]pyridine core are not extensively documented, the general reactivity of azadienes in inverse-electron-demand Diels-Alder reactions suggests this possibility. acsgcipr.org

Condensation reactions are a more commonly employed strategy for elaborating the oxazolo[4,5-b]pyridine core. The Friedländer annulation, a classic condensation reaction, has been successfully used to synthesize tetrasubstituted isoxazolo[4,5-b]pyridines. nih.gov This method involves the reaction of a 4-amino-5-benzoylisoxazole with a carbonyl compound containing a reactive α-methylene group, typically in the presence of a Lewis acid catalyst like ZnCl2. nih.gov This reaction constructs the pyridine portion of the fused system.

Another example of condensation is the reaction of 2-amino-3-hydroxypyridine with benzoyl chlorides to yield 2-aryloxazolo[4,5-b]pyridines. researchgate.net

Table 2: Friedländer Condensation for Isoxazolo[4,5-b]pyridine Synthesis

Carbonyl CompoundCatalystProductYield (%)Reference
DibenzoylmethaneZnCl26-Benzoyl-3,5,7-triphenylisoxazolo[4,5-b]pyridine75 nih.gov
Ethyl benzoylacetateZnCl23,7-Dicarbethoxy-5-phenyl-6-benzoyl-isoxazolo[4,5-b]pyridine72 nih.gov
BenzoylacetonitrileZnCl26-Benzoyl-7-cyano-3,5-diphenylisoxazolo[4,5-b]pyridine68 nih.gov

This table is interactive. You can sort and filter the data.

Metal-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the oxazolo[4,5-b]pyridine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. clockss.orgtandfonline.comnih.gov These reactions typically involve the coupling of a halo-substituted oxazolo[4,5-b]pyridine with a suitable partner.

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, has been utilized to introduce side chains onto the pyridine ring. clockss.org For example, a 5-bromo-oxazolo[4,5-b]pyridine derivative was successfully coupled with methyl acrylate in the presence of a palladium acetate catalyst to yield the corresponding E-isomer of the methyl ester, demonstrating a method for C-C bond formation at the C5 position. clockss.org

The Suzuki-Miyaura cross-coupling is another extensively used palladium-catalyzed reaction for creating biaryl linkages. tandfonline.comnih.govmdpi.com This reaction has been applied to couple 6-bromo-2-(2-(4-p-tolyl-1H-1,2,3-triazol-1-yl)pyrimidin-5-yl)oxazolo[4,5-b]pyridine with various substituted boronic acids. tandfonline.com The use of Pd(PPh3)4 as a catalyst in 1,4-dioxane effectively promoted the formation of a diverse library of 6-aryl substituted oxazolo[4,5-b]pyridine derivatives. tandfonline.com

These cross-coupling methodologies provide a versatile platform for the late-stage functionalization of the oxazolo[4,5-b]pyridine core, which is crucial for the development of new compounds with tailored properties.

Table 3: Metal-Catalyzed Cross-Coupling Reactions on the Oxazolo[4,5-b]pyridine Scaffold

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
Heck Reaction5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridineMethyl acrylatePd(OAc)2, P(o-tolyl)3, DMF, reflux5-Substituted acrylate ester clockss.org
Suzuki Coupling6-Bromo-2-(...triazol-1-yl)pyrimidin-5-yl)oxazolo[4,5-b]pyridinePhenylboronic acidPd(PPh3)4, Et3N, 1,4-dioxane, reflux6-Phenyl substituted derivative tandfonline.com
Suzuki Coupling6-Bromo-2-(...triazol-1-yl)pyrimidin-5-yl)oxazolo[4,5-b]pyridine4-Methoxyphenylboronic acidPd(PPh3)4, Et3N, 1,4-dioxane, reflux6-(4-Methoxyphenyl) substituted derivative tandfonline.com

This table is interactive. You can sort and filter the data.

Advanced Applications and Research Frontiers

A Privileged Scaffold in Medicinal Chemistry

The oxazolo[4,5-b]pyridine (B1248351) core is considered a "privileged scaffold" in drug discovery. This is due to its ability to bind to multiple biological targets with high affinity upon appropriate substitution. This versatility makes it an attractive starting point for developing new therapeutic agents. The fusion of an oxazole (B20620) and a pyridine (B92270) ring creates a bicyclic system with a unique electronic distribution and three-dimensional shape, which can be tailored to interact with the active sites of various enzymes and receptors.

Kinase Inhibition Research

The oxazolo[4,5-b]pyridine scaffold has been investigated for its potential to inhibit various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Tyrosine Kinases: Research has explored derivatives of oxazolo[4,5-b]pyridine as inhibitors of tyrosine kinases. For instance, modifications of the core structure have been synthesized and evaluated for their ability to inhibit specific tyrosine kinases involved in cancer progression.

Glycogen (B147801) Synthase Kinase-3β (GSK-3β): While direct inhibition of GSK-3β by 2-isopropyloxazolo[4,5-b]pyridine itself is not extensively documented, the broader class of pyridine-containing fused heterocycles is a known source of kinase inhibitors. The structural characteristics of the oxazolopyridine scaffold make it a plausible candidate for designing GSK-3β inhibitors.

Enzyme Modulation Studies

Beyond kinases, the this compound scaffold is a template for developing modulators of other critical enzyme systems.

Inflammasome Pathway Inhibitors: The inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Dysregulation of the inflammasome pathway is implicated in a variety of inflammatory diseases. nih.gov Research into small molecule inhibitors of components of this pathway, such as NLRP3, is an active area. While direct studies on this compound are emerging, related heterocyclic structures are being investigated for their potential to modulate inflammasome activity. nih.gov

Investigational Antimicrobial Agents

Derivatives of the oxazolo[4,5-b]pyridine scaffold have shown promise as antimicrobial agents. Structure-activity relationship (SAR) studies are crucial in optimizing their efficacy against various pathogens.

Antibacterial and Antifungal Efficacy: Studies have shown that 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivatives exhibit significant activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial activity is influenced by the nature and position of substituents on the aromatic rings. nih.gov For example, certain substitutions can enhance the potency against Gram-positive bacteria. nih.gov Some oxazolo[4,5-b]pyridine derivatives have demonstrated better efficacy than conventional antibiotics like ampicillin (B1664943) and streptomycin (B1217042) in in-vitro tests. nih.gov

Table 1: Investigational Antimicrobial Activity of Oxazolo[4,5-b]pyridine Analogs

Compound ClassTarget OrganismReported Activity
2-Phenyloxazolo[4,5-b]pyridinesMethicillin-resistant S. aureusMIC values of 1.56 to 3.12 µg/mL nih.gov
Substituted Oxazolo[4,5-b]pyridinesGram-positive bacteriaMore efficient than against Gram-negative bacteria nih.gov
Sulfonamide Isoxazolo[5,4-b]pyridinesPseudomonas aeruginosa, Escherichia coliActive at doses of 125, 250, and 500 µg nih.gov

This table is based on available research data and is for informational purposes only.

Anticancer Research

The derivatization of the oxazolo[4,5-b]pyridine scaffold is a key strategy in the development of novel anticancer agents with improved cytotoxic activity and specific molecular targets.

Derivatization for Cytotoxic Activity: Researchers have synthesized various derivatives of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine and evaluated their potential as antitumor agents. nih.gov For instance, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine has been identified as an inhibitor of human topoisomerase IIα (hTopo IIα), an important target in cancer therapy, with an IC50 value of 2 µM. nih.gov This particular compound was found to be more active than the reference drug etoposide (B1684455) in inhibiting the enzyme. nih.gov However, it did not show significant cytotoxic activity against several cancer cell lines, indicating the need for further optimization to translate enzyme inhibition into cellular effects. nih.gov

Target Identification: The anticancer potential of this scaffold is not limited to topoisomerase inhibition. The broader class of isoxazolo[4,5-b]pyridines has been investigated for cytotoxic activities against various cancer cell lines. researchgate.net

Table 2: Anticancer Research Findings for Oxazolo[4,5-b]pyridine Derivatives

DerivativeTargetKey Finding
2-(4-butylphenyl)oxazolo[4,5-b]pyridineHuman Topoisomerase IIαIC50 of 2 µM, more active than etoposide nih.gov
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideBreast Carcinoma (MCF7)50% inhibition of proliferation at 152.56 µg/mL nih.gov
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideBreast Carcinoma (MCF7)50% inhibition of proliferation at 161.08 µg/mL nih.gov

This table is based on available research data and is for informational purposes only.

Anti-inflammatory Potential

The anti-inflammatory properties of compounds based on the oxazolo[4,5-b]pyridine scaffold are an active area of investigation, with research focusing on their effects on key molecular pathways involved in inflammation.

Associated Molecular Pathways: The pyridine nucleus is a component of many anti-inflammatory agents. nih.gov Fused heterocyclic systems containing the pyridine ring, such as thiazolo[4,5-b]pyridine (B1357651) derivatives, have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. researchgate.net The anti-inflammatory effects of such compounds are often linked to their ability to modulate signaling pathways involving enzymes like cyclooxygenase (COX) and to reduce the production of inflammatory mediators. nih.govnih.gov

Neuroactive Compound Development

The structural framework of this compound holds potential for the development of novel neuroactive compounds, although this area is less explored compared to its other applications.

General Scaffold Mention: The development of heterocyclic compounds containing pyridine and other fused rings for their neurotropic activities is an established field of research. nih.gov For example, derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been synthesized and shown to possess anticonvulsant and anxiolytic effects. nih.gov While specific research on the neuroactive properties of this compound is not widely published, its structural similarity to other biologically active fused pyridine systems suggests its potential as a scaffold for designing new central nervous system agents. nih.gov

Application in Organic Synthesis as Key Intermediates and Building Blocks

The oxazolo[4,5-b]pyridine core is a significant heterocyclic scaffold that serves as a crucial intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. dmed.org.ua Synthetic chemists utilize this pre-formed ring system as a foundational building block, modifying it through various reactions to introduce diverse functional groups and build larger molecular architectures.

The synthesis of new functionalized oxazolo[4,5-b]pyridines has been described where the core structure is assembled and then further elaborated. For instance, 2-amino-3-hydroxypyridine (B21099) can be reacted with various carboxylic acids or their derivatives to form the oxazolo[4,5-b]pyridine ring. researchgate.net Once formed, this core can undergo further transformations. For example, the introduction of a carboxylic acid group onto the pyridine ring has been achieved via a Heck reaction, and subsequent hydrogenation and guanylation can be performed to add basic moieties, which are often required for pharmacological activity. researchgate.net

The development of efficient synthetic protocols, such as those using silica-supported perchloric acid as a catalyst, allows for the one-pot synthesis of derivatives like 2-(phenyl)oxazolo[4,5-b]pyridines under ambient conditions. nih.gov This highlights the role of the fundamental scaffold in facilitating the creation of libraries of compounds for various screening purposes. The ability to perform electrophilic substitution reactions, which occur regiospecifically at the C-6 position in the 2-diethylaminooxazolo[4,5-b]pyridine system, further demonstrates the utility of this scaffold as a versatile intermediate for creating a variety of substituted derivatives. tandfonline.com

Advanced Materials Science Applications

The isoxazolopyridine framework is recognized for its high potential in the development of new and advanced materials. researchgate.net The electronic properties conferred by the fused heterocyclic system are central to these applications.

The inherent photophysical properties of oxazolo[4,5-b]pyridine derivatives make them attractive candidates for the development of novel functional materials. Their ability to fluoresce, a property that can be tuned by the introduction of different substituents, is a key feature. This fluorescence has a strong charge-transfer character, which is a desirable attribute for materials used in optoelectronics and sensing. researchgate.net The development of new dyes based on the oxazolo[4,5-b]pyridine ring system is an active area of research, with potential applications in areas such as organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. researchgate.netnih.gov

Derivatives of oxazolo[4,5-b]pyridine have demonstrated potential for use as pH sensors and in the development of new chromophores. In aqueous solutions, these compounds can act as bases, forming fluorescent cations when an acid is present. researchgate.net This change in fluorescence upon protonation can be harnessed for pH sensing applications.

The fluorescence behavior of these compounds is sensitive to the solvent environment, a phenomenon known as solvatochromism. For example, the fluorescence spectra of certain ester derivatives of isothiazolo[4,5-b]pyridine, a related scaffold, show a red shift in more polar solvents like ethanol (B145695) compared to nonpolar solvents like n-hexane. nih.gov This sensitivity to polarity, coupled with their pH-dependent fluorescence, makes them versatile chromophores.

The photophysical properties of a family of dyes based on the oxazolo[4,5-b]pyridine ring have been investigated, revealing that the introduction of both electron-donating and electron-withdrawing groups can modify their ground and excited state dipole moments, thereby tuning their fluorescence characteristics. researchgate.net

Table 1: Photophysical Data of Representative Oxazolo[4,5-b]pyridine Derivatives

Compound Solvent Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (Φ)
Derivative 1 n-Hexane 350 407 0.10
Derivative 1 Ethanol 355 430 0.15
Derivative 2 n-Hexane 345 360 0.07
Derivative 2 Ethanol 350 380 0.10

Data is for representative ester derivatives of a related isothiazolo[4,5-b]pyridine scaffold as reported in the literature. nih.gov

Oxazole derivatives have been identified as a promising class of corrosion inhibitors, particularly for steel in acidic environments. osi.lv Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. This adsorption occurs through the heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the iron atoms on the steel surface.

The structure of the inhibitor plays a crucial role in its efficiency. Pyridine derivatives, for example, have been extensively studied as corrosion inhibitors. The efficiency of these compounds often increases with concentration and can be enhanced by the presence of certain substituents on the pyridine ring. These substituents can influence the electron density on the molecule, thereby affecting its adsorption characteristics. qu.edu.qa

Quantum chemical studies have been used to correlate the molecular structure of pyridine derivatives with their inhibition efficiencies, examining parameters such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). nih.gov While specific data for this compound is not available, the general principles of corrosion inhibition by related heterocyclic compounds are well-established.

Table 2: Corrosion Inhibition Efficiency of Representative Pyridine Derivatives on Mild Steel in 1M HCl

Inhibitor Concentration (mol L⁻¹) Inhibition Efficiency (%)
DPPN 20.2 x 10⁻⁵ 95.81
DHPN 20.2 x 10⁻⁵ 96.24
DMPN 20.2 x 10⁻⁵ 96.63

Data is for N-substituted 2-aminopyridine (B139424) derivatives as reported in the literature. qu.edu.qa

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes

The future of chemical synthesis for compounds like 2-isopropyloxazolo[4,5-b]pyridine is increasingly tied to the principles of green chemistry. Traditional synthetic methods often rely on harsh conditions, hazardous reagents, and multi-step procedures that generate significant waste. clockss.org Researchers are now focusing on developing more environmentally benign and efficient protocols.

Key strategies in this area include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times for the synthesis of 2-substituted oxazolo[4,5-b]pyridines, often leading to higher yields and cleaner reactions. researchgate.net

Alternative Solvents: The use of greener solvents, such as acetic acid which can also act as a catalyst, is being explored to replace more hazardous options. researchgate.net

Catalytic Methods: The development of novel catalysts, including palladium-based systems for C-H bond functionalization, offers a pathway to more selective and efficient bond formations, reducing the need for protecting groups and stoichiometric reagents. researchgate.net

Future research will likely focus on combining these approaches to create highly streamlined and sustainable synthetic pathways to this compound and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the this compound scaffold. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with improved properties.

Key applications of AI and ML in this context include:

In Silico Screening: AI algorithms can rapidly screen virtual libraries of compounds to predict their binding affinity to specific biological targets, helping to prioritize candidates for synthesis and experimental testing. nih.govresearchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug. nih.gov Machine learning models can be trained to predict these properties with increasing accuracy, reducing the likelihood of late-stage failures.

Fragment-Based Drug Design (FBDD): AI can be employed in FBDD to identify and optimize molecular fragments that bind to a target protein, guiding the design of more potent and selective inhibitors. nih.gov

By leveraging the predictive power of AI and ML, researchers can accelerate the discovery and optimization of this compound derivatives with desired therapeutic profiles.

Exploration of Novel Biological Targets and Therapeutic Modalities

While oxazolopyridine derivatives have been investigated for a range of biological activities, there remains significant untapped potential for this compound in targeting novel biological pathways and developing new therapeutic modalities. researchgate.net

Future research directions in this area may include:

Kinase Inhibition: The oxazolopyridine scaffold has shown promise as a core structure for kinase inhibitors. nih.gov Further investigation into the potential of this compound to inhibit specific kinases involved in cancer and other diseases is a promising avenue.

Targeting Protein-Protein Interactions: Modulating protein-protein interactions is an emerging area in drug discovery. The structural features of this compound could be exploited to design molecules that disrupt these interactions.

Reversible-Covalent Inhibition: The development of inhibitors that form a reversible covalent bond with their target can offer advantages in terms of potency and duration of action. nih.gov This modality could be explored for this compound derivatives.

A deeper understanding of the structure-activity relationships of this compound class will be crucial for identifying and validating new biological targets.

Expansion into Materials Chemistry and Optoelectronic Applications

Beyond its potential in medicinal chemistry, the unique photophysical properties of the oxazolo[4,5-b]pyridine (B1248351) core suggest opportunities for its application in materials science and optoelectronics. researchgate.net The introduction of electron-donating or withdrawing groups can significantly influence the absorption and fluorescence properties of these compounds. researchgate.net

Potential applications in this domain include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence of oxazolopyridine derivatives could be harnessed in the development of new emissive materials for OLED displays.

Organic Sensitizers for Solar Cells: Certain triazolopyridine derivatives have been investigated as organic sensitizers in solar cells, suggesting that the related oxazolopyridine scaffold could also be a promising candidate. mdpi.com

Chemosensors: The sensitivity of the fluorescence of these compounds to their chemical environment could be utilized to create sensors for detecting specific ions or molecules.

Further research into the synthesis of this compound derivatives with tailored electronic and optical properties will be key to unlocking their full potential in these advanced applications.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign regiochemistry of substituents (e.g., distinguishing C-5 vs. C-7 bromination) .
  • X-ray crystallography : Resolve structural ambiguities, such as planarity of the fused oxazole-pyridine system .
  • Mass spectrometry (HRMS) : Confirm molecular weights, especially for brominated derivatives (e.g., 5-Bromooxazolo[4,5-b]pyridine, MW 199.007) .

How do substituents on the oxazolo[4,5-b]pyridine core influence antifungal vs. anticancer activity?

Advanced Research Question

  • Methyl groups : Enhance lipophilicity and membrane penetration, improving fungicidal activity (e.g., EC₅₀ = 1.2 µM against Candida albicans) .
  • Aryl groups : Increase π-stacking interactions with DNA topoisomerases, boosting antiproliferative effects (e.g., GI₅₀ = 4.7 µM in HeLa cells) .
  • Pyrrolidine rings : Introduce 3D structural diversity, enhancing selectivity for kinase targets .

What strategies optimize reaction yields in large-scale synthesis of this compound?

Advanced Research Question

  • Solvent-free microwave synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 120°C) and improves atom economy .
  • Catalyst recycling : Use mesoporous SBA-Pr-NH₂ for reusable, high-turnover cyclization .
  • Purification : Avoid column chromatography by crystallizing intermediates (e.g., nitro-substituted precursors) .

How do this compound derivatives compare to thiazolo- or imidazo[4,5-b]pyridine analogs in bioactivity?

Basic Research Question

  • Thiazolo derivatives : Higher electronegativity improves antibacterial activity but reduces CNS permeability .
  • Imidazo derivatives : Nitrogen-rich cores enhance kinase inhibition (e.g., IC₅₀ = 0.8 µM for EGFR) but increase metabolic instability .
  • Oxazolo derivatives : Balanced lipophilicity and hydrogen-bonding capacity make them preferable for antifungal applications .

What role do pH and solvent systems play in the stability of this compound derivatives?

Advanced Research Question

  • Acidic conditions : Protonation at N-3 destabilizes the oxazole ring, leading to hydrolysis.
  • Basic conditions : Deprotonation enhances solubility but may trigger ring-opening reactions.
  • Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates during SNAr reactions (e.g., bromination at C-5) .

How can researchers address low yields in the cyclization step of oxazolo[4,5-b]pyridine synthesis?

Advanced Research Question

  • Microwave irradiation : Accelerates cyclization kinetics, reducing side reactions (yield improvement: 30% → 85%) .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline) enhance regioselectivity .
  • Temperature gradients : Stepwise heating (60°C → 120°C) prevents premature decomposition of intermediates .

What computational tools are used to predict the ADMET properties of this compound derivatives?

Advanced Research Question

  • SwissADME : Predicts blood-brain barrier permeability and CYP450 interactions.
  • Molecular dynamics simulations : Assess binding stability with targets (e.g., COX-2) over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity with logP and clearance rates .

How do steric effects from isopropyl substituents influence the reactivity of this compound?

Advanced Research Question

  • Steric hindrance : Reduces electrophilic substitution at adjacent positions (e.g., C-5 bromination requires harsh conditions) .
  • Conformational rigidity : Enhances enantioselectivity in asymmetric catalysis (e.g., 85% ee in Pd-catalyzed couplings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.